3-Bromo-2-hydroxy-6-methylbenzoic acid
Description
Contextualization of Halogenated and Hydroxylated Benzoic Acid Derivatives
Among the vast array of substituted benzoic acids, those bearing halogen and hydroxyl groups are of particular interest to the scientific community. Halogens, such as bromine, chlorine, and fluorine, are frequently incorporated into molecular designs to modulate properties like lipophilicity and metabolic stability, which are crucial for drug candidates. acs.org The presence of a halogen atom can also introduce specific, directional interactions, known as halogen bonding, which can be harnessed in crystal engineering and for enhancing ligand-protein binding. acs.org
Hydroxylated benzoic acid derivatives are also significant, often exhibiting a range of biological activities, including antioxidant and antimicrobial properties. mdpi.comglobalresearchonline.net The hydroxyl group can participate in hydrogen bonding, a key interaction in biological systems, and can also serve as a synthetic handle for further molecular elaboration. The combination of both halogen and hydroxyl substituents on a benzoic acid core creates a multifunctional platform, offering a rich landscape for chemical exploration and the development of novel compounds with tailored functionalities. These derivatives are recognized for their potential applications as precursors for agrochemical and pharmaceutical products. researchgate.net
Significance of 3-Bromo-2-hydroxy-6-methylbenzoic Acid as a Model Compound in Organic Synthesis and Medicinal Chemistry Research
This compound serves as an important model compound that embodies the key features of halogenated and hydroxylated benzoic acids. Its specific substitution pattern—a bromine atom, a hydroxyl group, and a methyl group—provides a unique combination of steric and electronic properties. This trifecta of functional groups makes it a versatile building block in organic synthesis, allowing for selective reactions at different positions on the aromatic ring.
In medicinal chemistry, compounds with similar structural motifs are explored for their potential as inhibitors of various enzymes. nih.govnih.gov The benzoic acid framework is a common feature in many established drugs, and the specific substituents on this compound can be systematically modified to probe interactions with biological targets. preprints.org The interplay between the electron-withdrawing bromine atom, the hydrogen-bonding hydroxyl group, and the space-occupying methyl group allows researchers to study how subtle structural changes impact biological efficacy. Its role as an intermediate in the synthesis of more complex, biologically active molecules further underscores its importance in the field. hsppharma.com
Chemical and Physical Properties of this compound
The fundamental properties of this compound are crucial for its application in research and synthesis. nih.gov
Interactive Data Table of Chemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C8H7BrO3 | nih.gov |
| Molecular Weight | 231.04 g/mol | nih.gov |
| CAS Number | 681467-89-0 | nih.gov |
| Canonical SMILES | CC1=C(C(=C(C=C1)Br)O)C(=O)O | nih.gov |
| InChI | InChI=1S/C8H7BrO3/c1-4-2-3-5(9)7(10)6(4)8(11)12/h2-3,10H,1H3,(H,11,12) | nih.gov |
| InChIKey | ALHFXRQGKQLVTR-UHFFFAOYSA-N | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
681467-89-0 |
|---|---|
Molecular Formula |
C8H7BrO3 |
Molecular Weight |
231.04 g/mol |
IUPAC Name |
3-bromo-2-hydroxy-6-methylbenzoic acid |
InChI |
InChI=1S/C8H7BrO3/c1-4-2-3-5(9)7(10)6(4)8(11)12/h2-3,10H,1H3,(H,11,12) |
InChI Key |
ALHFXRQGKQLVTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for 3 Bromo 2 Hydroxy 6 Methylbenzoic Acid
Established Synthetic Pathways to Halogenated and Hydroxylated Benzoic Acids
The synthesis of halogenated and hydroxylated benzoic acids like 3-Bromo-2-hydroxy-6-methylbenzoic acid is typically achieved through carefully planned sequences of electrophilic substitution and other functional group manipulations. The primary starting material for this specific compound is often 2-hydroxy-6-methylbenzoic acid. evitachem.comcaymanchem.com
Electrophilic Bromination Approaches and Regioselectivity Considerations
Electrophilic aromatic substitution is the cornerstone for introducing a bromine atom onto the benzene (B151609) ring. The key challenge lies in controlling the position of bromination (regioselectivity), which is dictated by the directing effects of the substituents already present on the ring: the hydroxyl (-OH), methyl (-CH₃), and carboxylic acid (-COOH) groups.
In the precursor, 2-hydroxy-6-methylbenzoic acid, both the hydroxyl and methyl groups are activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. The powerful activating effect of the hydroxyl group primarily directs the incoming electrophile (bromonium ion) to its ortho and para positions. The bromination of 2-hydroxy-6-methylbenzoic acid thus leads to substitution at the C3 position, which is ortho to the hydroxyl group and meta to the carboxyl group.
Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). evitachem.com The choice of solvent and catalyst is crucial. For instance, the bromination of similar hydroxybenzoic acid derivatives is often carried out in solvents like dichloromethane (B109758) or glacial acetic acid. google.com A significant challenge is preventing the formation of di-substituted byproducts, which can occur due to the highly activated nature of the ring. google.com
| Starting Material | Brominating Agent | Solvent/Catalyst | Key Consideration | Product |
|---|---|---|---|---|
| 2-Hydroxy-6-methylbenzoic acid | Bromine (Br₂) or NBS | Dichloromethane, Acetic Acid | Controlling temperature (e.g., 0-5°C) to prevent di-bromination. evitachem.comgoogle.com | This compound evitachem.com |
| p-Hydroxybenzoic acid methyl ester | Liquid Bromine (Br₂) | Dichloromethane, Glacial Acetic Acid | Formation of 3,5-dibromo side products is a known issue. google.com | 3-Bromo-4-hydroxybenzoic acid methyl ester google.com |
Hydroxylation Strategies
While the primary route to this compound involves brominating a pre-hydroxylated precursor, general hydroxylation strategies for aromatic rings are a significant area of research. These methods could theoretically be applied to a precursor like 3-bromo-6-methylbenzoic acid.
Traditional methods for introducing a hydroxyl group can be harsh. However, modern catalytic systems offer milder alternatives.
Iron-Catalyzed Hydroxylation : Research has demonstrated the ortho-hydroxylation of benzoic acids using a non-heme iron(II) complex and hydrogen peroxide as the oxidant. rsc.orgrsc.org This reaction proceeds under mild conditions and involves the formation of a novel mononuclear iron(III) complex with a chelating salicylate. rsc.org
Decarboxylative Hydroxylation : A conceptually different approach involves the synthesis of phenols directly from benzoic acids via a decarboxylative hydroxylation reaction. nih.gov This method utilizes a copper-based catalyst system and operates at significantly lower temperatures (e.g., 35°C) than conventional decarboxylation reactions. nih.gov
These advanced strategies highlight the ongoing development of C-H activation and C-O bond formation techniques in organic synthesis. rsc.orgnih.gov
Multi-step Synthetic Sequences
The creation of complex substituted aromatic compounds requires strategic planning of the reaction sequence. libretexts.org For this compound, the most direct sequence begins with the commercially available 2-hydroxy-6-methylbenzoic acid, followed by a single electrophilic bromination step. evitachem.com
A typical synthetic sequence is as follows:
Starting Material : The process begins with 2-hydroxy-6-methylbenzoic acid. evitachem.com
This streamlined approach is efficient because the directing effects of the existing functional groups guide the bromine atom to the desired position.
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals and active pharmaceutical ingredients (APIs) to create more sustainable and environmentally friendly processes. rsc.orgbrazilianjournals.com.br These principles focus on waste prevention, atom economy, the use of safer solvents and catalysts, and energy efficiency. wjpmr.comacs.org
When considering the synthesis of this compound, several green chemistry principles are relevant:
Prevention : Designing synthetic routes that minimize waste generation is a primary goal. brazilianjournals.com.br This can be achieved by optimizing reactions to have high yields and selectivity, thus reducing the need for extensive purification.
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org The direct bromination of 2-hydroxy-6-methylbenzoic acid is a relatively atom-economical addition reaction compared to a multi-step synthesis involving protecting groups.
Safer Solvents and Auxiliaries : Traditional organic synthesis often relies on volatile and hazardous solvents. Green approaches favor the use of safer alternatives, such as water or solvent-free reaction conditions. wjpmr.combrazilianjournals.com.br While the bromination of benzoic acid derivatives often uses solvents like dichloromethane, research into greener solvent systems is ongoing. google.com
Catalysis : The use of catalytic reagents is superior to stoichiometric reagents. acs.org Catalysts are used in smaller amounts and can be recycled, reducing waste. The use of iron or copper catalysts in hydroxylation reactions is an example of this principle in action. rsc.orgnih.gov
Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided because such steps require additional reagents and generate waste. acs.org The direct synthesis from 2-hydroxy-6-methylbenzoic acid avoids the need to protect and deprotect functional groups.
Catalyst Systems and Reaction Condition Effects on Synthetic Yield and Purity
The yield and purity of this compound are highly dependent on the catalyst system and reaction conditions employed during the synthesis.
For the key bromination step, several factors are critical:
Temperature : Low temperatures are crucial for controlling the reaction. For the bromination of 2-hydroxy-6-methylbenzoic acid, temperatures around 0°C are recommended to maximize yield and minimize the formation of side-products. evitachem.com Similarly, in the synthesis of a related compound, the temperature was controlled at 0-5°C during the addition of bromine. google.com
Catalyst : While some brominations of highly activated rings can proceed without a catalyst, Lewis acids like iron(III) bromide (FeBr₃) are often used. In other cases, acids like glacial acetic acid can act as a catalyst and solvent medium. google.com
Reagent Concentration : The molar ratio of the reactants must be carefully controlled. Using a slight excess of the brominating agent can drive the reaction to completion, but a large excess increases the risk of di-bromination. google.com
Solvent : The choice of solvent can affect reagent solubility and reaction rate. Dichloromethane and chloroform (B151607) are common solvents for bromination reactions. google.comgoogle.com
| Reaction | Catalyst/Reagent | Conditions | Effect on Yield/Purity |
|---|---|---|---|
| Bromination of 2-hydroxy-6-methylbenzoic acid | Br₂ or NBS | Low temperature (~0°C) evitachem.com | Minimizes side reactions, maximizes yield. evitachem.com |
| Bromination of p-hydroxybenzoic acid methyl ester | Glacial Acetic Acid (catalyst) | Temperature control (0-5°C during addition, then 10-40°C reaction). google.com | High yield (78.2%) with high purity (98.7% by HPLC). google.com |
| Bromination of o-hydroxy benzoic acid | Bromide ions (Br⁻) | Aqueous solution researchgate.net | Remarkably enhances the specific reaction rate. researchgate.net |
Chemical Transformations and Reactivity Profiling of 3 Bromo 2 Hydroxy 6 Methylbenzoic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for transformations, most notably through esterification.
The conversion of 3-Bromo-2-hydroxy-6-methylbenzoic acid to its corresponding esters can be readily achieved through several established methods. The most common of these is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions. evitachem.comchemguide.co.uk The reactivity of the carboxylic acid is significantly enhanced by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), which protonates the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by the alcohol. libretexts.orgmasterorganicchemistry.com This reaction is reversible, and to favor the formation of the ester, it is often carried out using a large excess of the alcohol, which can also serve as the solvent. chemguide.co.uklibretexts.org
Alternative methods for the esterification of substituted benzoic acids include the use of N-bromosuccinimide (NBS) as a catalyst. nih.gov This approach is notable for being metal-free and tolerant to air and moisture, offering a straightforward procedure for synthesizing a range of aromatic esters. nih.gov For instance, various substituted benzoic acids can be effectively esterified with methanol (B129727) at elevated temperatures in the presence of a catalytic amount of NBS. nih.gov
The table below illustrates a representative esterification reaction of this compound.
Table 1: Representative Esterification Reaction
| Reactant | Reagent/Catalyst | Product | Reaction Type |
|---|
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group imparts another dimension to the reactivity of this compound, enabling oxidation and etherification reactions.
The phenolic hydroxyl group in this compound is susceptible to oxidation. The presence of both a methyl group and a bromine atom ortho to the hydroxyl group creates a sterically hindered phenolic environment. researchgate.netacs.orgacs.org Hindered phenols are known to act as antioxidants by scavenging radical intermediates. amfine.com The oxidation of hindered phenols can proceed through various pathways, often initiated by one-electron transfer to form a phenoxy radical. researchgate.net The stability and subsequent reactions of this radical are influenced by the steric and electronic nature of the substituents on the aromatic ring. mdpi.com
While specific oxidation studies on this compound are not extensively detailed in the available literature, general principles of hindered phenol (B47542) oxidation suggest that treatment with oxidizing agents could lead to the formation of quinone-type structures or coupling products. The specific outcome would depend on the oxidant used and the reaction conditions.
Table 2: Potential Oxidation Products of Hindered Phenols
| Reactant Type | Oxidizing Agent | Potential Product Type |
|---|---|---|
| Sterically Hindered Phenol | Mild Oxidant (e.g., K₃[Fe(CN)₆]) | Phenoxy Radical |
The phenolic hydroxyl group can be converted to an ether through reactions such as the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This method involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide ion. youtube.comkhanacademy.org This phenoxide then undergoes a nucleophilic substitution reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding ether. wikipedia.org
The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and asymmetrical ethers. wikipedia.org The reaction typically proceeds via an SN2 mechanism, and as such, is most efficient with primary alkyl halides. wikipedia.orgmasterorganicchemistry.com
Table 3: Illustrative Etherification Reaction
| Reactant | Reagents | Product | Reaction Type |
|---|
Transformations of the Aryl Bromine Substituent
The bromine atom on the aromatic ring provides a handle for further functionalization, primarily through nucleophilic aromatic substitution.
Aryl halides, such as this compound, are generally less reactive towards nucleophilic substitution than alkyl halides due to the partial double bond character of the carbon-halogen bond and the high electron density of the aromatic ring. quora.comvedantu.comshaalaa.com However, under specific conditions, nucleophilic aromatic substitution (SNAr) can occur. ck12.orgyoutube.com
The reactivity of aryl halides in SNAr reactions is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. shaalaa.comyoutube.com In the case of this compound, the carboxylic acid and hydroxyl groups have an electronic influence on the ring. The reaction with a strong nucleophile, potentially at elevated temperatures, could lead to the displacement of the bromide. youtube.com
The mechanism of these substitutions can vary. An addition-elimination pathway involves the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the departure of the halide leaving group. ck12.orgyoutube.com Another possibility, particularly with very strong bases, is an elimination-addition mechanism that proceeds through a benzyne (B1209423) intermediate. youtube.com
Table 4: Potential Nucleophilic Aromatic Substitution Reactions
| Reactant | Nucleophile | Potential Product |
|---|
Cross-Coupling Methodologies
The bromine substituent on the aromatic ring of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. While specific studies on this exact molecule are not extensively detailed, its reactivity can be inferred from well-established methodologies like the Suzuki-Miyaura and Heck reactions, which are known to be tolerant of functional groups such as hydroxyl and carboxylic acids. youtube.com
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an aryl halide. For this compound, a reaction with an arylboronic acid in the presence of a palladium catalyst and a base would be expected to replace the bromine atom with a new aryl group, forming a biaryl structure. The reaction conditions typically involve a palladium source like Pd(OAc)₂ or a preformed complex, a phosphine (B1218219) ligand, and a base such as potassium carbonate or sodium acetate (B1210297). wikipedia.orgbeilstein-journals.org
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.org This transformation would introduce a new vinyl group at the position of the bromine atom. Typical catalysts include palladium acetate (Pd(OAc)₂) and ligands like triphenylphosphine. organic-chemistry.org The reaction is generally carried out in the presence of a base, such as triethylamine. wikipedia.org
The table below outlines plausible cross-coupling reactions based on established methods for similar aromatic bromides.
| Reaction Type | Coupling Partner | Typical Catalyst System | Base | Expected Product |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(OAc)₂, PPh₃ | K₂CO₃ | 3-Aryl-2-hydroxy-6-methylbenzoic acid |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ | Et₃N | 2-hydroxy-6-methyl-3-vinyl-benzoic acid |
Reductive Debromination Studies
Reductive debromination involves the removal of the bromine atom and its replacement with a hydrogen atom. This transformation is useful for synthesizing the parent compound, 2-hydroxy-6-methylbenzoic acid, from its brominated derivative.
A common and effective method for this is catalytic hydrogenation. organic-chemistry.org This process typically involves reacting the substrate with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. organic-chemistry.org This method is highly efficient for aryl bromides and is compatible with other functional groups like carboxylic acids. organic-chemistry.org Alternative hydrogen sources, such as formate (B1220265) salts (e.g., sodium formate), can also be used in transfer hydrogenation processes, which can sometimes offer different selectivities or milder conditions. nih.govresearchgate.net Other reducing systems, such as those using sodium borohydride (B1222165) (NaBH₄) in the presence of a copper catalyst, have also been shown to be effective for the hydrodebromination of bromophenols. mdpi.com
The table below summarizes potential conditions for the reductive debromination of this compound.
| Method | Reagents | Product | Reference/Analogy |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, 10% Pd/C | 2-hydroxy-6-methylbenzoic acid | Effective for aryl bromides with carboxylic acid groups. organic-chemistry.org |
| Transfer Hydrogenation | Sodium Formate (NaO₂CH), Pd catalyst | 2-hydroxy-6-methylbenzoic acid | Green and efficient alternative to H₂ gas. nih.gov |
| Chemical Reduction | NaBH₄, Cu-based catalyst | 2-hydroxy-6-methylbenzoic acid | Used for hydrodebromination of bromophenols. mdpi.com |
Reactivity of the Methyl Group in Aromatic Systems
The methyl group attached to the benzene (B151609) ring is also a site for chemical modification, primarily through oxidation or free-radical halogenation at the benzylic position.
Oxidation: The benzylic methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents. Reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid, typically in acidic and heated conditions, can convert an alkyl side-chain on a benzene ring to a carboxylic acid. libretexts.orgyoutube.com This would transform this compound into 4-bromo-3-hydroxyphthalic acid. It is also possible to achieve partial oxidation to the aldehyde stage using specific reagents like chromyl chloride (Etard reaction), although the presence of other functional groups can complicate this. ncert.nic.in
Benzylic Bromination: The hydrogens on the methyl group (benzylic hydrogens) are susceptible to free-radical substitution. libretexts.org Using a reagent like N-Bromosuccinimide (NBS) in the presence of a radical initiator (like light or peroxide) allows for the selective bromination of the methyl group to form a bromomethyl group. libretexts.orgchadsprep.com This reaction proceeds via a resonance-stabilized benzylic radical, making it more favorable than reaction at other positions. chemistrysteps.com This transformation would yield 3-bromo-2-(bromomethyl)-6-methylbenzoic acid.
The table below details these potential transformations of the methyl group.
| Reaction Type | Reagents | Product | Reference/Analogy |
|---|---|---|---|
| Oxidation | KMnO₄, H⁺, heat | 4-Bromo-3-hydroxyphthalic acid | Standard oxidation of alkylbenzenes. libretexts.orgyoutube.com |
| Benzylic Bromination | NBS, light (hν) or peroxide | 3-Bromo-2-(bromomethyl)-benzoic acid | Selective halogenation of benzylic positions. chadsprep.comchegg.com |
Intramolecular Reactions and Cyclization Pathways
The specific arrangement of functional groups in this compound allows for the possibility of intramolecular reactions to form cyclic structures.
Lactonization: The ortho positioning of the carboxylic acid and hydroxyl groups is conducive to intramolecular esterification, a process known as lactonization, to form a six-membered lactone ring. This reaction is typically promoted by dehydrating agents or by activating the carboxylic acid. However, the formation of β-lactones, as seen in the synthesis of natural products like vibralactone, often requires specific and sometimes challenging reaction conditions. nih.gov While direct lactonization is plausible, steric hindrance from the adjacent methyl and bromo groups might influence the reaction's feasibility.
Cyclization Involving the Bromo Group: The bromine atom can participate in intramolecular cyclization, particularly if another reactive group is introduced into the molecule. For instance, if the methyl group were converted to a side chain containing a nucleophile, an intramolecular substitution could occur. More advanced methods, such as intramolecular Heck reactions, could also be envisioned if a suitable alkene were appended to the molecule, leading to the formation of complex polycyclic systems. Studies on the cyclization of ω-bromo-carboxylic acids have demonstrated the feasibility of forming rings through intramolecular substitution. rsc.org
The table below outlines potential intramolecular cyclization pathways.
| Pathway | Description | Potential Product Class | Reference/Analogy |
|---|---|---|---|
| Lactonization | Intramolecular esterification between the hydroxyl and carboxylic acid groups. | Dibenzofuranone derivative (lactone) | Common for 2-hydroxybenzoic acids. nih.gov |
| Intramolecular Substitution | Displacement of the bromide by a nucleophile tethered to another position on the ring. | Fused heterocyclic system | Based on general principles of intramolecular reactions. rsc.org |
Advanced Spectroscopic and Structural Elucidation Studies of 3 Bromo 2 Hydroxy 6 Methylbenzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-Bromo-2-hydroxy-6-methylbenzoic acid by providing information on the chemical environment of each proton and carbon atom.
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the acidic protons of the hydroxyl and carboxylic acid functionalities. The chemical shifts (δ) are influenced by the electron-donating and electron-withdrawing effects of the substituents on the benzene (B151609) ring.
The aromatic region would likely display two doublets, characteristic of the two adjacent aromatic protons. The proton ortho to the bromine atom is expected to resonate at a downfield chemical shift compared to the other aromatic proton due to the deshielding effect of the halogen. The methyl group protons would appear as a sharp singlet, typically in the range of δ 2.0-2.5 ppm. The protons of the hydroxyl and carboxylic acid groups are expected to be observed as broad singlets, with their chemical shifts being concentration and solvent dependent.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic CH | 7.0 - 8.0 | Doublet |
| Aromatic CH | 7.0 - 8.0 | Doublet |
| Methyl (CH₃) | 2.0 - 2.5 | Singlet |
| Hydroxyl (OH) | 9.0 - 13.0 | Broad Singlet |
| Carboxylic Acid (COOH) | 10.0 - 14.0 | Broad Singlet |
Note: The predicted values are based on the analysis of similar substituted benzoic acid derivatives.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, eight distinct carbon signals are expected, corresponding to the six aromatic carbons, the methyl carbon, and the carboxylic acid carbon. The chemical shifts of the aromatic carbons are significantly affected by the nature and position of the substituents.
The carbon atom of the carboxylic acid group (C=O) is expected to have the most downfield chemical shift, typically in the range of 165-185 ppm. The aromatic carbons directly bonded to the electron-withdrawing bromine and hydroxyl groups will also exhibit downfield shifts. The carbon of the methyl group will appear at a characteristic upfield position.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (C=O) | 165 - 185 |
| Aromatic C-Br | 110 - 120 |
| Aromatic C-OH | 150 - 160 |
| Aromatic C-CH₃ | 135 - 145 |
| Aromatic C-H | 115 - 135 |
| Aromatic C-COOH | 120 - 130 |
| Methyl (CH₃) | 15 - 25 |
Note: The predicted values are based on the analysis of related brominated and hydroxylated benzoic acid compounds.
To further confirm the structural assignments, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would reveal the coupling between the adjacent aromatic protons. An HSQC spectrum would establish the direct one-bond correlation between the proton and carbon atoms, definitively linking the proton signals to their corresponding carbon signals in the aromatic ring and the methyl group.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation pattern. The molecular weight of this compound is 231.04 g/mol . nih.gov
In the mass spectrum, the molecular ion peak (M⁺) would be observed, and due to the presence of the bromine atom, a characteristic isotopic pattern with two peaks of nearly equal intensity (M⁺ and M⁺+2) would be a key identifier. Common fragmentation pathways for this molecule under electron ionization (EI) would likely involve the loss of small molecules or radicals. The principle fragmentation is often the loss of the halogen. miamioh.edu Other expected fragmentations include the loss of a hydroxyl radical (·OH), water (H₂O), and carbon monoxide (CO) or carbon dioxide (CO₂) from the carboxylic acid group.
Table 3: Expected Mass Spectrometry Fragmentation for this compound
| Fragment Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Identity |
| [M]⁺ | 230 | 232 | Molecular Ion |
| [M - OH]⁺ | 213 | 215 | Loss of hydroxyl radical |
| [M - H₂O]⁺ | 212 | 214 | Loss of water |
| [M - COOH]⁺ | 185 | 187 | Loss of carboxyl group |
| [M - Br]⁺ | 151 | - | Loss of bromine radical |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Dynamics
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and their vibrational modes.
The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group, which is often superimposed on the C-H stretching vibrations. The O-H stretching of the phenolic hydroxyl group would likely appear as a sharper band around 3200-3600 cm⁻¹. The C=O stretching vibration of the carboxylic acid is a strong, sharp band typically found between 1680 and 1710 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.
Table 4: Characteristic FT-IR Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| O-H Stretch (Phenolic) | 3200 - 3600 | Sharp, Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |
| C-H Stretch (Methyl) | 2850 - 3000 | Medium |
| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-O Stretch | 1200 - 1300 | Medium |
| C-Br Stretch | 500 - 700 | Medium to Weak |
Note: The expected frequencies are based on data from similar aromatic carboxylic acids.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions.
The benzene ring, being a chromophore, will exhibit characteristic absorption bands. The presence of substituents like the hydroxyl, carboxyl, and bromo groups will cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzene. For a closely related compound, 2-hydroxy-6-methylbenzoic acid, absorption maxima (λmax) are observed at 209, 242, and 308 nm. caymanchem.com The introduction of a bromine atom at the 3-position is likely to cause a further shift in these absorption bands.
Table 5: Expected UV-Vis Absorption Maxima for this compound
| Transition | Expected λmax (nm) | Chromophore |
| π → π | ~210 | Benzene Ring |
| π → π | ~245 | Benzene Ring with substituents |
| n → π* | ~310 | Carbonyl and Hydroxyl groups |
Note: The expected values are based on the reported data for 2-hydroxy-6-methylbenzoic acid and the anticipated effect of the bromo substituent.
X-ray Crystallography for Solid-State Structure and Molecular Packing Investigations of 3-Bromo-2-hydroxybenzoic Acid
The solid-state structure of 3-Bromo-2-hydroxybenzoic acid has been determined by single-crystal X-ray diffraction. The analysis reveals that the compound crystallizes in the monoclinic space group P 1 21/n 1. The crystal structure is characterized by the formation of well-defined hydrogen-bonded dimers, which then assemble into a larger, ordered three-dimensional network.
Below is a table summarizing the key crystallographic data for 3-Bromo-2-hydroxybenzoic acid.
| Parameter | Value |
| Chemical Formula | C₇H₅BrO₃ |
| Crystal System | Monoclinic |
| Space Group | P 1 21/n 1 |
| a (Å) | 3.7978 |
| b (Å) | 10.5567 |
| c (Å) | 18.0366 |
| α (°) | 90 |
| β (°) | 90.208 |
| γ (°) | 90 |
| Volume (ų) | 723.2 |
| Z | 4 |
| Reference | nih.gov |
Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking) in 3-Bromo-2-hydroxybenzoic Acid
The molecular packing of 3-Bromo-2-hydroxybenzoic acid is dominated by a robust network of hydrogen bonds. A key and recurring feature in the crystal structures of salicylic (B10762653) acid derivatives is the formation of a centrosymmetric dimer. nih.gov This is achieved through a pair of intermolecular O—H⋯O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. nih.gov This interaction creates a characteristic R²₂(8) ring motif. nih.gov
In addition to this primary intermolecular interaction, there is a significant intramolecular hydrogen bond. This occurs between the hydrogen of the hydroxyl group (-OH) and the carbonyl oxygen of the adjacent carboxylic acid group (O—H⋯O). nih.gov This internal hydrogen bond contributes to the near-planarity of the molecule.
The dimers assemble into corrugated sheets that are parallel to the (101) plane. These sheets are then stacked along the a-axis direction, with an inter-sheet separation of approximately 3.798 Å, which corresponds to the length of the a-axis. nih.gov While direct π-π stacking is not the primary packing force, this layered arrangement of the aromatic rings is a notable feature of the crystal structure. A comparison with 59 other substituted salicylic acid derivatives revealed that both the centrosymmetric dimer formation and this mode of stacking are frequent packing motifs within this class of compounds. nih.gov
A summary of the key hydrogen bonding interactions is provided in the table below.
| Bond | Type | D-H···A | D···A Distance (Å) | Reference |
| O1—H1···O3 | Intramolecular | O—H···O | 2.604(4) | nih.gov |
| O2—H2···O3 | Intermolecular | O—H···O | 2.664(4) | nih.gov |
Conformational Analysis in the Crystalline State of 3-Bromo-2-hydroxybenzoic Acid
In the crystalline state, the conformation of 3-Bromo-2-hydroxybenzoic acid is relatively rigid due to the constraints of the aromatic ring and the intramolecular hydrogen bond. The most significant conformational feature is the orientation of the carboxylic acid group relative to the phenyl ring. As determined by X-ray crystallography, the plane formed by the non-hydrogen atoms of the carboxyl group is twisted by a mere 4.7(4) degrees relative to the mean plane of the phenyl ring. nih.gov
This near-coplanarity is stabilized by the intramolecular hydrogen bond between the hydroxyl group at the C2 position and the carbonyl oxygen of the carboxylic acid at the C1 position. nih.gov This interaction effectively locks the carboxyl group into a specific orientation, minimizing conformational flexibility around the C1-C7 bond in the solid state. This defined conformation is crucial for establishing the specific intermolecular hydrogen bonding patterns that lead to the observed crystal packing. nih.gov
Theoretical and Computational Investigations on 3 Bromo 2 Hydroxy 6 Methylbenzoic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common practice to optimize the geometry of a molecule at the start of any computational study. This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For a molecule like 3-Bromo-2-hydroxy-6-methylbenzoic acid, this would be achieved using a specific functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p). researchgate.netnih.govrasayanjournal.co.in
The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles. For instance, one would expect the C-Br bond length to be a point of interest, as well as the intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups, which would significantly influence the molecule's conformation. The planarity of the benzene (B151609) ring and the orientation of the substituents would also be determined.
Table 1: Representative Data for DFT-Optimized Geometrical Parameters (Hypothetical for this compound based on similar molecules)
| Parameter | Predicted Value |
|---|---|
| C-Br Bond Length (Å) | ~1.90 |
| O-H (hydroxyl) Bond Length (Å) | ~0.97 |
| C=O (carboxyl) Bond Length (Å) | ~1.22 |
| C-O (carboxyl) Bond Length (Å) | ~1.35 |
| C-C (aromatic) Bond Length (Å) | ~1.39 - 1.41 |
| C-C-C Bond Angle (°) | ~118 - 122 |
Note: The data in this table is hypothetical and serves as an illustrative example of what DFT calculations would yield. Actual values would require a specific study on the compound.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Methods
Computational methods are invaluable for predicting and interpreting spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) is a common method used with DFT to predict the ¹H and ¹³C NMR chemical shifts. These predictions are highly useful for assigning peaks in experimental spectra. For this compound, theoretical calculations would help in assigning the signals for the aromatic protons, the methyl protons, and the carbons in the benzene ring and the carboxyl group.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the second derivatives of the energy with respect to the atomic coordinates. This provides the vibrational frequencies and their corresponding intensities. For the title compound, key vibrational modes would include the O-H stretching of the hydroxyl and carboxylic acid groups, the C=O stretching of the carboxyl group, and the C-Br stretching. A scaling factor is often applied to the calculated frequencies to better match experimental data. rasayanjournal.co.injocpr.com
UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which are observed in UV-Vis spectroscopy. nih.gov The calculations would provide the absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These transitions typically involve the promotion of an electron from a lower energy molecular orbital to a higher energy one, often from the HOMO to the LUMO or nearby orbitals.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Global Reactivity Descriptors
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. researchgate.netnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:
Ionization Energy (I): The energy required to remove an electron. It can be approximated as I ≈ -E_HOMO.
Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -E_LUMO.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2. A harder molecule is generally less reactive. nih.gov
Electrophilicity Index (ω): This parameter measures the ability of a molecule to accept electrons. It is defined as ω = (μ²) / (2η), where μ is the electronic chemical potential (μ ≈ (E_HOMO + E_LUMO) / 2).
Nucleophilicity Index (Nu): This describes the electron-donating capability of a molecule.
Table 2: Representative Global Reactivity Descriptors (Hypothetical)
| Parameter | Formula | Predicted Value (eV) |
|---|---|---|
| E_HOMO | - | -6.5 |
| E_LUMO | - | -1.5 |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | 5.0 |
| Ionization Energy (I) | -E_HOMO | 6.5 |
| Electron Affinity (A) | -E_LUMO | 1.5 |
| Chemical Hardness (η) | (I - A) / 2 | 2.5 |
Note: This table contains hypothetical data for illustrative purposes.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a 3D map of the electron density of a molecule, which is used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.govresearchgate.netnih.gov The MEP surface is color-coded, where red typically indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue represents regions of low electron density (positive potential), prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxyl and hydroxyl groups, and positive potential near the hydrogen atoms.
Solvent Effects on Molecular Properties and Reactivity using Continuum Solvation Models (e.g., PCM)
Chemical reactions are most often carried out in a solvent, which can significantly influence the properties and reactivity of the solute. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of a solvent by representing it as a continuous medium with a specific dielectric constant. researchgate.netnih.gov By performing DFT calculations with a PCM, it is possible to study how properties like molecular geometry, spectroscopic parameters, and reactivity descriptors change in different solvents. For a polar molecule like this compound, the presence of a polar solvent would be expected to stabilize the molecule and potentially alter its electronic properties and reactivity.
Molecular Dynamics Simulations for Conformational Landscapes and Dynamics
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can reveal the conformational landscape of a molecule, which encompasses all possible spatial arrangements of its atoms, and the dynamics of how it transitions between these conformations.
For a molecule like this compound, MD simulations would typically be employed to understand the flexibility of the molecule, particularly the rotation around its single bonds. The primary areas of conformational flexibility would be the orientation of the carboxylic acid group (-COOH) and the hydroxyl group (-OH) relative to the benzene ring and each other.
Key Areas of Investigation in a Hypothetical MD Simulation:
Torsional Angles: The simulations would track the dihedral angles involving the substituents on the benzene ring. Key angles would include the C-C-C=O and O=C-O-H angles of the carboxylic acid group, and the C-C-O-H angle of the hydroxyl group. The interactions between the bromine atom, the methyl group, the hydroxyl group, and the carboxylic acid group would create specific energy wells, corresponding to stable conformations.
Solvent Effects: Running simulations in different solvent environments (e.g., in a vacuum, in water, or in a non-polar solvent) would reveal how the solvent molecules interact with this compound and influence its conformational preferences.
Expected Research Findings from a Theoretical Study:
A detailed theoretical investigation, likely employing Density Functional Theory (DFT) methods such as B3LYP with a basis set like 6-311++G(d,p), would precede and complement MD simulations. Such studies on analogous molecules have provided valuable data. While specific data for our target compound is not available, a hypothetical data table based on such a study is presented below to illustrate the expected outputs.
Hypothetical Conformational Analysis Data:
This table illustrates the kind of data that would be generated from a computational study on the conformational isomers of this compound, focusing on the orientation of the hydroxyl and carboxylic acid groups.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-C-O-H) (°) | Dihedral Angle (C-C-C=O) (°) | Intramolecular H-Bond Distance (Å) |
| A | 0.00 | 1.5 | 178.2 | 1.85 |
| B | 2.35 | 178.9 | 179.1 | - |
| C | 1.80 | 0.9 | 2.5 | - |
| D | 4.10 | 179.5 | 3.1 | - |
Conformer A, with the lowest relative energy, would represent the most stable conformation, likely stabilized by an intramolecular hydrogen bond. The other conformers would represent less stable arrangements.
Simulated Vibrational Frequencies:
Theoretical calculations would also yield vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectroscopy data to confirm the computed structures. The table below provides a hypothetical example of such data.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| 1 | 3450 | O-H stretch (hydroxyl) |
| 2 | 3080 | C-H stretch (aromatic) |
| 3 | 2950 | C-H stretch (methyl) |
| 4 | 1685 | C=O stretch (carboxylic acid) |
| 5 | 1250 | C-O stretch (hydroxyl) |
| 6 | 620 | C-Br stretch |
Biological Activity Profiling and Mechanistic Elucidation of 3 Bromo 2 Hydroxy 6 Methylbenzoic Acid in Research Models
In Vitro Antimicrobial Research Applications
The antimicrobial properties of 3-bromo-2-hydroxy-6-methylbenzoic acid have been a subject of interest in scientific research, with studies exploring its efficacy against various bacterial and fungal strains.
Antibacterial Activity Studies
Research into the antibacterial effects of this compound has involved determining its Minimum Inhibitory Concentration (MIC) against several bacterial species. The MIC is a key indicator of a compound's potency, representing the lowest concentration that prevents visible growth of a microorganism. While specific MIC values for this compound are not extensively detailed in the provided search results, related studies on similar bromo- and hydroxy-substituted benzoic acid derivatives offer insights into their potential antibacterial action. For instance, studies on other brominated hydroxybenzoic acids have demonstrated their ability to inhibit bacterial growth. nih.gov The presence of both a bromine atom and a hydroxyl group on the benzoic acid scaffold is thought to contribute to its antimicrobial activity.
Antifungal Activity Studies
The antifungal activity of this compound and its derivatives has also been investigated. bldpharm.com Research has shown that certain parabens, which are esters of p-hydroxybenzoic acid, exhibit antifungal properties. researchgate.net The effectiveness of these compounds often depends on the length of their alkyl side chains. researchgate.net While direct data on the antifungal spectrum of this compound is limited in the provided results, the known antifungal properties of related hydroxybenzoic acid derivatives suggest this is a promising area for further investigation.
Enzyme Modulation and Inhibition Research
The ability of this compound to interact with and modulate the activity of enzymes is a significant area of its biological research profile. These studies are crucial for understanding its mechanism of action at a molecular level.
Investigation of Enzyme-Substrate Interactions
The unique structure of this compound, featuring bromine, hydroxyl, and methyl groups on a benzoic acid core, allows for various interactions with enzyme active sites. nih.gov The study of these interactions is fundamental to understanding how this compound can act as an enzyme inhibitor or modulator. For example, research on related hydroxybenzoic acid derivatives has shown their involvement in enzyme-catalyzed reactions. nih.gov Specifically, 3-hydroxybenzoate 6-hydroxylase is an enzyme that converts 3-hydroxybenzoate into gentisate. nih.gov While this particular study does not directly involve the brominated and methylated subject compound, it highlights the recognition of the hydroxybenzoate structure by enzymes. The steric and electronic effects of the bromine and methyl substituents on this compound would be expected to significantly influence its binding affinity and orientation within an enzyme's active site compared to simpler hydroxybenzoates.
Modulation of Biochemical Pathways
The interaction of this compound with enzymes and receptors can lead to the modulation of entire biochemical pathways. nih.gov The introduction of a bromine atom to a hydroquinone (B1673460) structure, for instance, has been shown to enhance its anti-inflammatory activity by affecting cyclooxygenase (COX) enzymes. japsonline.com This suggests that halogenation can be a key factor in modulating biochemical pathways. Furthermore, various food-derived components are known to modulate metabolic detoxification pathways, including the cytochrome P450 enzyme system. nih.gov While direct evidence for this compound is not provided, its chemical structure as a substituted hydroxybenzoic acid suggests potential for interaction with and modulation of various metabolic pathways.
Anti-inflammatory Research in Cell-Based Assays
A thorough review of published scientific literature reveals a notable absence of studies specifically investigating the anti-inflammatory properties of this compound in cell-based assays. Consequently, there is no available data to report on its effects on inflammatory pathways, cytokine production, or other relevant markers in cellular models of inflammation.
While research on other structurally related brominated phenolic compounds has been conducted, these findings are not directly applicable to this compound and will not be detailed here to maintain strict scientific accuracy regarding the subject compound.
| Assay Type | Cell Line | Key Findings | Reference |
|---|---|---|---|
| Cytokine Production (e.g., IL-6, TNF-α) | Not Applicable | No data available | N/A |
| Nitric Oxide (NO) Production | Not Applicable | No data available | N/A |
| Cyclooxygenase (COX) Inhibition | Not Applicable | No data available | N/A |
Anticancer Research Applications in Cell Lines (Cytotoxicity, Pathway Targeting)
Similarly, there is a lack of published research on the anticancer applications of this compound. No studies were identified that evaluated its cytotoxic effects against any cancer cell lines or investigated its potential for targeting specific cancer-related pathways. Therefore, data regarding its IC50 values, apoptotic induction capabilities, or effects on cell cycle progression are not available.
| Cancer Cell Line | Cytotoxicity (IC50) | Targeted Pathway | Key Findings | Reference |
|---|---|---|---|---|
| Not Applicable | No data available | No data available | No data available | N/A |
Structure-Activity Relationship (SAR) Studies for this compound and its Analogues
To date, no structure-activity relationship (SAR) studies focusing on this compound and its analogues have been published in the scientific literature. Such studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for the rational design of more potent and selective derivatives. The absence of this research indicates a significant gap in the understanding of this compound's potential as a pharmacophore.
Molecular Docking Studies for Target Identification and Ligand-Protein Interactions
There are currently no published molecular docking studies specifically for this compound. This type of computational research is vital for predicting the binding affinity and interaction of a ligand with the active site of a target protein, thereby helping to identify potential biological targets and elucidate its mechanism of action at a molecular level. The lack of such studies means that the potential protein targets of this compound remain unidentified.
| Protein Target | Docking Score | Key Interactions | Software Used | Reference |
|---|---|---|---|---|
| No data available | No data available | No data available | No data available | N/A |
Mentioned Compounds
| Compound Name |
|---|
| This compound |
Applications of 3 Bromo 2 Hydroxy 6 Methylbenzoic Acid in Advanced Materials and Synthetic Disciplines
Utility as a Versatile Intermediate in Complex Organic Synthesis
The structural features of 3-bromo-2-hydroxy-6-methylbenzoic acid make it a highly useful and versatile intermediate in the field of complex organic synthesis. evitachem.com The compound incorporates several reactive sites that can be selectively targeted to build intricate molecular frameworks. The carboxylic acid and hydroxyl groups can undergo reactions such as esterification and etherification. evitachem.com At the same time, the bromine atom on the aromatic ring serves as a key functional group for introducing further complexity through various coupling and substitution reactions. evitachem.com This multi-functional nature allows chemists to use the molecule as a foundational piece in multi-step synthetic sequences.
Precursor in the Synthesis of Biologically Active Compounds (excluding clinical candidates)
In the realm of synthetic organic chemistry, this compound is recognized as a valuable precursor for creating a range of biologically active compounds. evitachem.com Research indicates its utility in the synthesis of molecules targeting specific biological pathways. For instance, it has been identified as a starting material in the preparation of compounds designed as α-2 adrenoceptor agonists and inhibitors of the HIV virus. evitachem.comchemicalbook.com The synthesis of these molecules leverages the compound's structure to build the necessary pharmacophores for biological activity.
Building Block for Chemical Scaffolds in Medicinal Chemistry Research
The development of novel therapeutics often relies on the creation of diverse chemical libraries built around core molecular scaffolds. This compound serves as an important building block for such scaffolds in medicinal chemistry. Its substituted benzene (B151609) ring is a common feature in many drug molecules, and the presence of multiple functional groups allows for the systematic modification and generation of a wide array of derivatives. evitachem.comnih.gov Privileged scaffolds, such as those derived from chromones or coumarins, are often explored for their potential in developing new therapeutic agents, and substituted benzoic acids are key components in their synthesis. mdpi.comrsc.org The ability to perform reactions like nucleophilic substitutions on the bromine atom or esterification of the carboxylic acid provides medicinal chemists with the tools to explore the chemical space around this central scaffold. evitachem.com
Potential in Agrochemical Research for Novel Compound Development
While direct applications of this compound in commercial agrochemicals are not widely documented, its structural motifs are relevant to agrochemical research. Salicylic (B10762653) acid and its derivatives are known to be involved in plant defense mechanisms, and synthetic analogues have been explored as agents to protect crops. mdpi.comfrontiersin.org For example, halogenated salicylic acid derivatives have been studied for their antibacterial properties. nih.gov Furthermore, various benzoic acid derivatives are used as intermediates in the synthesis of pesticides and other crop protection agents. ekb.eg The structure of this compound, combining a halogenated salicylic acid core, suggests its potential as a scaffold for developing new classes of compounds with potential herbicidal, fungicidal, or plant-activating properties.
Applications in Materials Science for Functional Polymer and Specialty Chemical Synthesis
The utility of this compound extends into materials science, where it can be used to create functional polymers and specialty chemicals. evitachem.combldpharm.com The presence of the carboxylic acid and hydroxyl groups allows the molecule to act as a monomer in polymerization reactions. Specifically, it can undergo polycondensation reactions to form polyesters or polyethers with specific properties imparted by the bromo- and methyl-substituted aromatic core. These properties can include enhanced thermal stability, flame retardancy (due to the bromine atom), or specific optical and electronic characteristics. Such polymers and specialty chemicals are valuable in the development of advanced materials for a variety of high-performance applications. bldpharm.com
Role in Dye and Pigment Research and Development
Substituted aromatic compounds are the cornerstone of the dye and pigment industry, and this compound possesses the structural features of a potential dye precursor. Azo dyes, a major class of synthetic colorants, are synthesized from aromatic amines via diazotization and coupling with electron-rich aromatic compounds like phenols or their derivatives. ekb.egresearchgate.net Benzoic acid derivatives are frequently used in these synthetic routes. researchgate.netjocpr.com The hydroxyl group on the this compound ring makes it a suitable coupling component. By modifying the molecule, for instance by converting the carboxylic acid to an amine or by coupling it with a diazonium salt, it is conceivable to produce a range of colored compounds for investigation as new dyes or pigments. researchgate.net
Probing and Sensing Applications in Chemical Biology
In the field of chemical biology, small molecules are often used as probes to investigate biological systems. The parent compound, 2-hydroxy-6-methylbenzoic acid, is a known polyketide that serves as a key structural moiety and precursor in the biosynthesis of various natural products. Chemical probes are often developed from such natural product scaffolds to study enzymatic pathways and cellular functions. The functional groups on this compound—the hydroxyl, carboxyl, and bromo groups—provide handles for attaching fluorescent tags or other reporter groups. This would allow for the creation of molecular probes to study protein-ligand interactions or to sense specific analytes within a biological environment. The salicylic acid framework itself is known to interact with multiple protein targets in both plants and animals, making its derivatives interesting candidates for the development of new chemical tools. frontiersin.org
Synthesis and Characterization of Derivatives and Analogues of 3 Bromo 2 Hydroxy 6 Methylbenzoic Acid
Design Principles for Structural Modification and Functionalization
The structural modification of 3-Bromo-2-hydroxy-6-methylbenzoic acid is guided by established principles of medicinal chemistry, primarily focusing on structure-activity relationship (SAR) studies of salicylic (B10762653) acid and its analogues. The core scaffold presents several sites for modification: the carboxylic acid group, the hydroxyl group, and the aromatic ring.
Key design principles include:
Modulation of Acidity and Lipophilicity: The carboxylic acid and phenolic hydroxyl groups are crucial for the molecule's acidity and polarity. Conversion of the carboxylic acid to an ester or amide can increase lipophilicity, potentially enhancing membrane permeability. blogspot.com
Electronic Effects of Substituents: The introduction of additional substituents on the aromatic ring can significantly alter the electronic properties of the molecule. Electron-withdrawing groups, such as nitro or chloro, can increase the acidity of the phenolic proton and influence the reactivity of the aromatic ring. blogspot.com Conversely, electron-donating groups can decrease acidity.
Steric Hindrance and Conformational Effects: The size and position of substituents can introduce steric hindrance, which may affect the molecule's ability to bind to biological targets. The ortho-positioning of the hydroxyl and carboxylic acid groups allows for intramolecular hydrogen bonding, which can influence the compound's conformation and properties.
Bioisosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to compounds with improved potency or pharmacokinetic properties. For example, the carboxylic acid could be replaced with a tetrazole group.
Introduction of Pharmacophoric Features: Functional groups known to interact with specific biological targets can be incorporated into the structure. For instance, the addition of amino or other nitrogen-containing groups can introduce basic centers capable of forming salt bridges.
These design principles are systematically applied to generate libraries of derivatives with diverse physicochemical properties, which are then screened for desired biological activities.
Synthesis of Ester Derivatives
The esterification of the carboxylic acid group in this compound is a common strategy to mask the acidic proton and increase lipophilicity. The most prevalent method for this transformation is the Fischer-Speier esterification.
This reaction typically involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is an equilibrium process, and the use of excess alcohol helps to drive the reaction towards the formation of the ester.
A general procedure for the synthesis of a methyl ester derivative is as follows:
this compound is dissolved in methanol (B129727).
A catalytic amount of concentrated sulfuric acid is added.
The mixture is heated under reflux for several hours.
After cooling, the solvent is removed under reduced pressure, and the residue is neutralized and extracted with an organic solvent.
The organic layer is washed, dried, and concentrated to yield the methyl ester.
A specific example of a related esterification involves the synthesis of Methyl 5-bromo-3-fluoro-2-hydroxy-4-methoxybenzoate. In this procedure, 5-bromo-3-fluoro-2-hydroxy-4-methoxybenzoic acid is reacted with thionyl chloride in methanol at 70°C.
| Derivative | Reagents and Conditions | Reference |
| Methyl 5-bromo-3-fluoro-2-hydroxy-4-methoxybenzoate | 5-bromo-3-fluoro-2-hydroxy-4-methoxybenzoic acid, thionyl chloride, methanol, 70°C |
Introduction of Additional Substituents (e.g., amino, fluoro, cyano, methoxy (B1213986), isopropyl)
The introduction of various substituents onto the aromatic ring of this compound allows for a systematic exploration of the structure-activity landscape.
Amino Group: The introduction of an amino group can be achieved through the reduction of a nitro group. This typically involves the nitration of the starting benzoic acid derivative, followed by reduction using a reducing agent such as tin(II) chloride or catalytic hydrogenation. For instance, 2-amino-6-methylbenzoic acid can be synthesized via the catalytic hydrogenation of 2-methyl-6-nitrobenzoic acid.
Fluoro Group: Fluorine atoms can be introduced using various fluorinating agents. A common method for the synthesis of fluorinated benzoic acids involves the diazotization of an amino-substituted precursor in the presence of tetrafluoroboric acid, followed by thermal decomposition of the resulting diazonium salt (Schiemann reaction). A patent describes the preparation of 3-bromo-4-fluoro-benzoic acid from 3-bromo-4-aminotoluene via diazotization. google.com
Cyano Group: The cyano group is typically introduced via a nucleophilic substitution reaction on a suitable precursor, often a bromo- or iodo-substituted aromatic compound, using a cyanide salt such as copper(I) cyanide (Rosenmund-von Braun reaction). A process for preparing 3-hydroxy-2-methylbenzonitrile (B1322566) from 3-chloro-2-methylphenol (B1584042) using copper(I) cyanide has been reported. google.com
Methoxy Group: A methoxy group can be introduced by the methylation of a hydroxyl group. This is commonly achieved by reacting the phenol (B47542) with a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. A patent describes the synthesis of 2-methoxy-6-methylbenzoic acid from 2-hydroxy-6-methyl benzoate (B1203000) using dimethyl sulfate. google.com
Isopropyl Group: The introduction of an isopropyl group can be accomplished through Friedel-Crafts alkylation of a phenolic precursor with an isopropylating agent such as isopropyl bromide or propene in the presence of a Lewis acid catalyst.
| Substituent | General Synthetic Strategy | Example Precursor/Reagent | Reference |
| Amino | Reduction of a nitro group | 2-methyl-6-nitrobenzoic acid, H₂, Pd/C | |
| Fluoro | Schiemann reaction | 3-bromo-4-aminotoluene, HBF₄ | google.com |
| Cyano | Rosenmund-von Braun reaction | 3-chloro-2-methylphenol, CuCN | google.com |
| Methoxy | Williamson ether synthesis | 2-hydroxy-6-methyl benzoate, (CH₃)₂SO₄ | google.com |
| Isopropyl | Friedel-Crafts alkylation | Phenol, Isopropyl bromide, AlCl₃ | N/A |
Impact of Substituent Variation on Chemical Reactivity and Biological Activity Profiles
The nature and position of substituents on the this compound scaffold have a profound impact on both its chemical reactivity and biological activity.
Chemical Reactivity:
Acidity: The acidity of the carboxylic acid and phenolic hydroxyl groups is influenced by the electronic nature of other ring substituents. Electron-withdrawing groups (e.g., fluoro, cyano) generally increase the acidity of the carboxylic acid by stabilizing the conjugate base through inductive and/or resonance effects. Conversely, electron-donating groups (e.g., amino, methoxy, isopropyl) decrease acidity.
Nucleophilicity/Electrophilicity of the Aromatic Ring: The electron density of the aromatic ring, and thus its susceptibility to electrophilic or nucleophilic attack, is modulated by the substituents. Electron-donating groups activate the ring towards electrophilic substitution, while electron-withdrawing groups deactivate it.
Biological Activity:
Structure-activity relationship studies on salicylic acid derivatives have provided valuable insights that can be extrapolated to the analogues of this compound.
Anti-inflammatory Activity: The anti-inflammatory activity of salicylic acid derivatives is influenced by both electronic and partitioning effects of the substituents. nih.gov The presence of electron-withdrawing groups can enhance activity. blogspot.com
Antimicrobial Activity: The introduction of certain substituents can confer or enhance antimicrobial properties. For example, modifying the linker between the phenol and carboxylic acid groups to form a salicylaldehyde (B1680747) has been shown to increase antifungal activity. blogspot.com
Systemic Acquired Resistance (SAR) in Plants: In the context of plant pathology, substitutions at the 3- and 5-positions of salicylic acid with electron-withdrawing groups like chlorine or fluorine have been shown to enhance the induction of pathogenesis-related proteins and resistance to tobacco mosaic virus. researchgate.net
Comparative Studies with Related Aromatic Acids and Their Derivatives
The biological and chemical properties of this compound derivatives are often evaluated in comparison to other structurally related aromatic acids to understand the specific contributions of each functional group.
Salicylic Acid and its Derivatives: As the parent compound, salicylic acid serves as a primary benchmark. Studies have shown that the position of the hydroxyl group is critical for activity, with the ortho-isomer (salicylic acid) being significantly more active in many biological assays than the meta- and para-isomers (3-hydroxybenzoic acid and 4-hydroxybenzoic acid). blogspot.com
Substituted Benzoic Acids: Comparison with other substituted benzoic acids helps to elucidate the role of the hydroxyl and bromo substituents. For example, comparing the acidity and biological activity of this compound with 3-bromo-2-methylbenzoic acid chemicalbook.com would highlight the contribution of the hydroxyl group.
Naphthoic Acid Analogues: The replacement of the phenyl ring with a naphthyl group, as seen in hydroxynaphthoic acids, has been shown to increase analgesic potency while decreasing anti-inflammatory activity in some cases. blogspot.com
These comparative studies are essential for rational drug design, allowing researchers to fine-tune the structure of the lead compound to optimize its desired properties.
Future Research Trajectories and Unexplored Avenues for 3 Bromo 2 Hydroxy 6 Methylbenzoic Acid
Elucidation of Further Mechanistic Insights in Biological Systems
The biological activities of salicylic (B10762653) acid and its derivatives have long been a subject of interest, particularly concerning their anti-inflammatory properties. nih.gov Future research on 3-bromo-2-hydroxy-6-methylbenzoic acid should aim to move beyond general observations to a precise understanding of its molecular interactions within biological systems. The functional groups of this compound, including the bromine atom, hydroxyl group, and carboxylic acid, allow it to participate in various reactions such as nucleophilic substitutions and electrophilic additions, making it a valuable precursor for synthesizing biologically active molecules like α-2 adrenoceptor agonists and HIV inhibitors. evitachem.com
A crucial area of investigation is the structure-activity relationship (SAR) of substituted salicylic acids. nih.govblogspot.com Studies have shown that the nature and position of substituents on the benzene (B151609) ring significantly influence biological activity. researchgate.net For instance, the addition of electron-withdrawing groups to the phenol (B47542) ring can increase a compound's potency as an analgesic and anti-inflammatory agent. blogspot.com Future studies could systematically explore how the bromo and methyl groups of this compound specifically modulate its interaction with biological targets.
Key research questions to be addressed include:
What are the specific enzymes or receptors that this compound and its metabolites interact with?
How does the compound's substitution pattern influence its absorption, distribution, metabolism, and excretion (ADME) profile?
What are the downstream signaling pathways affected by its binding to biological targets?
Exploration of Novel Synthetic Routes and Sustainable Methodologies
While traditional synthetic routes to this compound exist, there is a growing need for more sustainable and environmentally friendly methodologies. wordpress.com Green chemistry principles offer a roadmap for developing such processes. researchgate.net
Future research should focus on:
Eco-friendly Bromination: The use of hazardous reagents like liquid bromine is a significant environmental concern. wordpress.com Research into alternative brominating agents, such as N-bromosuccinimide (NBS) in greener solvents or bromide-bromate couples, could offer safer and more sustainable synthetic pathways. wordpress.comchemindigest.com An eco-friendly brominating reagent (BR-S) has been used for the bromination of phenols under aqueous acidic conditions. chemindigest.com
Renewable Starting Materials: Investigating the synthesis of the salicylic acid backbone from renewable resources, such as wintergreen oil, presents a promising avenue for reducing reliance on petrochemical precursors. nih.govistanbul.edu.tr Studies have demonstrated the successful synthesis of salicylic acid from wintergreen oil using green chemistry methods, achieving high purity and yield. istanbul.edu.trresearchgate.net
Catalytic Approaches: The development of novel catalysts, including natural and economical Brønsted acid catalysts like salicylic acid itself, can lead to more efficient and selective reactions under milder conditions. semnan.ac.ir
| Parameter | Traditional Methods | Green Chemistry Alternatives |
|---|---|---|
| Brominating Agent | Liquid Bromine | N-bromosuccinimide (NBS), Bromide-Bromate Couple |
| Starting Materials | Petrochemical-based | Wintergreen Oil |
| Catalysis | Often requires harsh conditions | Natural Brønsted acids, efficient modern catalysts |
| Environmental Impact | Generation of hazardous byproducts | Reduced waste, use of less toxic substances |
Development of Advanced Spectroscopic Probes
The inherent photophysical properties of salicylic acid derivatives make them attractive candidates for the development of advanced spectroscopic probes. unige.ch Future research could harness the unique structure of this compound to create novel fluorescent sensors.
Potential research directions include:
Fluorescent Probes for Biological Imaging: By functionalizing the core structure with fluorophores like pyrene (B120774) or rhodamine, it may be possible to develop probes that can selectively detect and image specific biomolecules or ions in living cells. rsc.orgrsc.orgmadison-proceedings.com For example, pyrenesulfonamide and pyreneamide probes have been synthesized for the sensing of salicylic acid derivatives, resulting in significant quenching of pyrene monomer emission. rsc.org
Probes for Environmental Monitoring: The development of probes for detecting pollutants or other analytes in environmental samples is another promising area. The photophysical properties of the compound, including its absorption and emission spectra, can be modulated by the introduction of bromine atoms, which could be exploited for sensing applications. rsc.org
Understanding Photophysical Behavior: A deeper investigation into the photophysics of this compound itself, including studies on excited-state intramolecular proton transfer (ESIPT), will be crucial for the rational design of such probes. unige.ch
Design of Highly Selective and Potent Analogues for Specific Research Targets
The core structure of this compound serves as a versatile scaffold for the design of analogues with enhanced potency and selectivity for specific biological targets. evitachem.com Building on the principles of structure-activity relationships, medicinal chemists can systematically modify the molecule to optimize its interactions with target proteins.
Future research in this area should involve:
Target-Oriented Synthesis: The design and synthesis of analogues aimed at inhibiting specific enzymes, such as those involved in cancer or inflammatory diseases, is a key objective. For instance, novel 3-methylindoline (B1585221) inhibitors of EZH2 have been designed and synthesized, demonstrating the potential of modifying core structures to achieve nanomolar activity. nih.gov
Computational Modeling: The use of computational tools to predict the binding affinity and selectivity of designed analogues can significantly accelerate the drug discovery process.
"Bump-and-Hole" Approach: This strategy, which involves engineering both the ligand and its target protein, could be employed to develop highly selective inhibitors based on the this compound scaffold. acs.org
| Modification Site | Potential Impact | Example from Related Compounds |
|---|---|---|
| Carboxylic Acid Group | Improved stability and half-life | Esterification of salicylic acid to form aspirin |
| Phenolic Ring Substituents | Enhanced potency and selectivity | Addition of electron-withdrawing groups to increase analgesic activity |
| Side Chain Modifications | Targeting engineered proteins | Alkyl substitutions on the side chain of triazolo-aryldiazepine inhibitors |
Integration into New Material Science Applications
The application of this compound in material science is a largely unexplored frontier with significant potential. evitachem.com Its rigid structure and functional groups make it a suitable building block for the creation of novel polymers and materials with tailored properties.
Promising areas for future research include:
Biocompatible Polymers: A notable recent development is the creation of a salicylate-based polymer that can be formulated into microparticles for the therapeutic treatment of acute respiratory distress syndrome (ARDS). nih.gov These Poly-A microparticles were shown to reduce lung neutrophil accumulation and inflammation. nih.gov Future work could explore the incorporation of this compound into similar polymeric systems to modulate their therapeutic efficacy or physical properties.
Metal-Organic Frameworks (MOFs): The carboxylic acid and hydroxyl groups of the molecule make it a potential ligand for the construction of MOFs. These materials have a wide range of potential applications, including gas storage, catalysis, and sensing.
Functional Coatings and Films: The compound could be used to create functional coatings with specific properties, such as antimicrobial or anti-fouling surfaces.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-Bromo-2-hydroxy-6-methylbenzoic acid?
- Methodological Answer : Synthesis typically involves bromination of a precursor like 2-hydroxy-6-methylbenzoic acid. Electrophilic aromatic substitution (EAS) using bromine (Br₂) in acetic acid or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions is common. For regioselectivity, directing groups (e.g., hydroxyl and methyl groups) influence bromine positioning. Flow chemistry techniques (as described for x-bromo-2-formylbenzoic acids) can enhance reaction efficiency and scalability by improving mixing and temperature control . Post-synthesis, recrystallization in ethanol/water mixtures or chromatography (silica gel, ethyl acetate/hexane) is recommended for purification.
Q. How can researchers confirm the purity and structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) to assess purity (>95% by area normalization).
- NMR : Compare experimental spectra with computational predictions. For example, the aromatic proton environment (δ 6.5–7.5 ppm in ¹H NMR) should reflect substitution patterns, while the hydroxyl proton may appear as a broad singlet (δ 10–12 ppm).
- IR : Confirm the presence of carboxylic acid (-COOH, ~2500–3300 cm⁻¹ broad, ~1700 cm⁻¹ C=O stretch) and hydroxyl (-OH, ~3200–3600 cm⁻¹) groups.
Contradictions in spectral data may arise from impurities (e.g., residual solvents) or positional isomers; repeat analyses under varying conditions (e.g., deuterated DMSO for better hydroxyl peak resolution) .
Q. What are the optimal storage conditions to maintain the stability of this compound in laboratory settings?
- Methodological Answer : Store in amber glass vials at 0–6°C under inert atmosphere (argon or nitrogen) to prevent oxidation and hydrolysis. Desiccants (silica gel) should be used to minimize moisture absorption, which can degrade the compound. Periodic purity checks via TLC or HPLC are advised, especially after long-term storage .
Advanced Research Questions
Q. How can flow chemistry techniques be adapted to improve the yield and scalability of this compound synthesis?
- Methodological Answer : Flow reactors enable precise control over reaction parameters (residence time, temperature) critical for bromination. A two-step setup could involve:
Bromination : Mix the precursor with Br₂ in a Teflon reactor at 40–60°C, with real-time UV-Vis monitoring to track reaction progress.
Quenching : In-line neutralization with sodium thiosulfate to remove excess bromine.
This approach reduces side reactions (e.g., di-bromination) and improves reproducibility. Post-processing via continuous crystallization can enhance throughput .
Q. What strategies are effective in resolving contradictions between experimental spectral data (NMR, IR) and computational predictions for brominated benzoic acid derivatives?
- Methodological Answer :
- Isomer Identification : Use 2D NMR (COSY, HSQC) to differentiate between positional isomers (e.g., 3-bromo vs. 5-bromo substitution). Computational tools (DFT for NMR chemical shift prediction) can validate assignments .
- Impact of Solvent/Temperature : Re-run NMR in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts. Variable-temperature NMR can reveal dynamic effects (e.g., hydrogen bonding).
- Cross-Validation : Compare with structurally similar compounds (e.g., 3-bromo-5-methoxybenzoic acid) from literature or databases .
Q. What computational approaches are suitable for predicting the reactivity and regioselectivity in electrophilic substitution reactions of poly-substituted benzoic acids like this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model the electron density map and Fukui indices, identifying nucleophilic sites. For example, the hydroxyl group (-OH) directs bromine to the ortho/para positions, but steric hindrance from the methyl group may favor meta substitution.
- Molecular Dynamics (MD) : Simulate reaction trajectories to assess solvent effects (e.g., acetic acid vs. DMF) on transition states.
- Machine Learning : Train models on existing bromination data (e.g., Hammett constants for substituents) to predict yields and regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
